molecular formula C8H13NO4S B2801939 Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate CAS No. 2166578-71-6

Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B2801939
CAS No.: 2166578-71-6
M. Wt: 219.26
InChI Key: PQXKHZHZZCJOPP-UHFFFAOYSA-N
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Description

Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate: is a chemical compound with a complex structure that includes a spirocyclic framework and a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the annulation of cyclopentane and four-membered rings. These reactions often require conventional chemical transformations and minimal chromatographic purifications.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids, while reduction reactions could produce alcohols.

Scientific Research Applications

Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may make it useful in studying biological systems and interactions.

  • Medicine: : It could be explored for its potential therapeutic properties.

  • Industry: : Its chemical properties might be useful in the development of new materials or processes.

Mechanism of Action

The mechanism by which Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets or pathways, leading to a biological response.

Comparison with Similar Compounds

Methyl 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate: can be compared to other spirocyclic compounds, such as 2-azaspiro[3.4]octane and 6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid . While these compounds share structural similarities, This compound

Properties

IUPAC Name

methyl 6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-13-7(10)6-2-14(11,12)5-8(6)3-9-4-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKHZHZZCJOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CS(=O)(=O)CC12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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